![molecular formula C23H20Cl2O B15167829 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole CAS No. 649556-28-5](/img/structure/B15167829.png)
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a butenyl chain, which is further connected to an anisole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole typically involves the reaction of 4-chlorobenzyl chloride with anisole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
4-chlorobenzyl chloride+anisoleK2CO3,refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the butenyl chain to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where the chlorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of saturated butyl chains
Substitution: Formation of hydroxyl or amine derivatives
Scientific Research Applications
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
Bis(4-chlorophenyl) sulfone: Another compound with two 4-chlorophenyl groups but with a sulfone linkage instead of a butenyl chain.
Uniqueness
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole is unique due to its combination of a butenyl chain and an anisole moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
649556-28-5 |
|---|---|
Molecular Formula |
C23H20Cl2O |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
1-[4,4-bis(4-chlorophenyl)but-3-enyl]-2-methoxybenzene |
InChI |
InChI=1S/C23H20Cl2O/c1-26-23-8-3-2-5-19(23)6-4-7-22(17-9-13-20(24)14-10-17)18-11-15-21(25)16-12-18/h2-3,5,7-16H,4,6H2,1H3 |
InChI Key |
FBAZUQCRAPOASG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


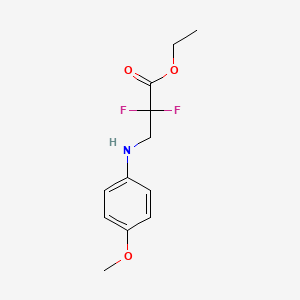
![3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B15167751.png)
![Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15167752.png)
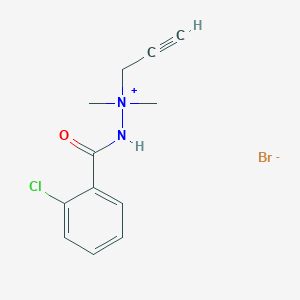
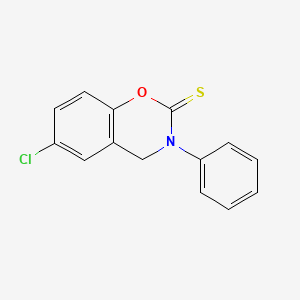
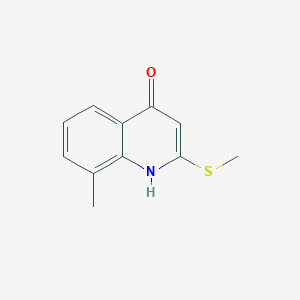
![4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15167764.png)
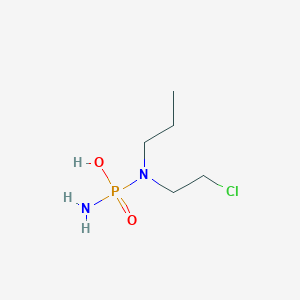
![N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)
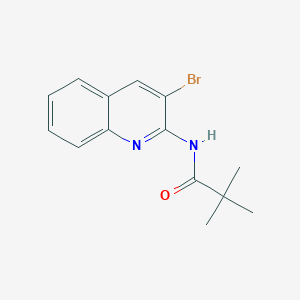

![N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea](/img/structure/B15167814.png)
![2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B15167817.png)
![1,1'-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene](/img/structure/B15167826.png)
